Glutaric Acid-2-methylamino-5-nitromonoanilide-d3
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Overview
Description
Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 is a chemical compound with the molecular formula C12H12D3N3O5 and a molecular weight of 284.28 . It is used in proteomics research and is an intermediate in the production of labeled Bendamustine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula [2H]C ( [2H]) ( [2H])Nc1ccc (cc1NC (=O)CCCC (=O)O) [N+] (=O) [O-] . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific arrangements.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As an intermediate in the production of labeled Bendamustine , it likely participates in reactions related to the synthesis of this compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.28 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Biochemical Industry Applications : Glutaric acid, a derivative of Glutaric Acid-2-methylamino-5-nitromonoanilide-d3, finds extensive use in the biochemical industry. It can be produced through fermentation and bioconversion processes. Several biosynthesis pathways of glutaric acid have been characterized, particularly those involving its production from L-lysine using 5-aminovaleric acid (Yang et al., 2019).
Medical Research and Diagnostic Applications : Glutaric aciduria type I, a rare organic aciduria, is characterized by high levels of glutaric acid and its derivatives. This condition is diagnosed and managed by detecting elevated levels of glutaric acid and related metabolites. Newborn screening and metabolic treatment recommendations have been established for this disease (Kölker et al., 2011); (Boy et al., 2017).
Metabolic Engineering for Glutaric Acid Production : Studies have demonstrated the effectiveness of metabolic engineering in Corynebacterium glutamicum for high-level production of glutaric acid, emphasizing its potential in industrial applications (Han et al., 2020).
Reactive Extraction Optimization : Optimization of the reactive extraction process for glutaric acid recovery has been studied. This process is important for the environmentally friendly and cost-effective recovery of glutaric acid from industrial waste streams and fermentation broth (Kumar et al., 2021).
Enhanced Glutaric Acid Production : Research has focused on enhancing the production of glutaric acid through various biochemical processes, including the use of immobilized whole-cell systems and enzymatic bioconversions (Yang et al., 2020).
Pathomechanisms of Neurodegeneration : Studies on glutaric acid and its derivatives have contributed to understanding the pathomechanisms of neurodegeneration in conditions like glutaryl-CoA dehydrogenase deficiency, providing insights into excitotoxic mechanisms and neurotransmission imbalances (Kölker et al., 2004).
Analytical Methodologies : Advanced analytical methodologies have been developed for the detection and quantification of glutaric acid and its related metabolites, crucial for diagnosing metabolic disorders (Hagen et al., 1999).
Mechanism of Action
Future Directions
Properties
CAS No. |
1246817-31-1 |
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Molecular Formula |
C12H15N3O5 |
Molecular Weight |
284.286 |
IUPAC Name |
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15N3O5/c1-13-9-6-5-8(15(19)20)7-10(9)14-11(16)3-2-4-12(17)18/h5-7,13H,2-4H2,1H3,(H,14,16)(H,17,18)/i1D3 |
InChI Key |
IEBOWQSCVIKQHZ-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O |
Synonyms |
2’-(Methylamino)-5’-nitro-glutaranilic Acid-d3; 5-[[2-(Methylamino)-5-nitrophenyl]amino]-5-oxo-pentanoic Acid-d3; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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